1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one
説明
Historical Trajectory and Evolution of Pyrrolidinone Research
The journey of pyrrolidinone research began with the discovery and development of piracetam (B1677957) in the 1960s. Initially synthesized as a cyclic derivative of the neurotransmitter GABA, piracetam exhibited unexpected cognitive-enhancing properties, giving rise to the class of drugs known as nootropics or "racetams." This discovery catalyzed a wave of research into the synthesis and pharmacological evaluation of a multitude of pyrrolidinone derivatives. Early research primarily focused on neurological disorders, but the structural versatility of the pyrrolidinone core soon led to the exploration of its potential in other therapeutic areas. The evolution of synthetic methodologies, such as the industrial production of 2-pyrrolidone from gamma-butyrolactone (B3396035) and ammonia, has further facilitated the widespread investigation of this chemical space. acs.org
Contemporary Significance of Pyrrolidinone Scaffolds in Medicinal Chemistry
In modern medicinal chemistry, the pyrrolidinone scaffold is highly valued for several key reasons. Its three-dimensional structure allows for the exploration of chemical space in a way that flat aromatic rings cannot, which is increasingly seen as a desirable trait for developing novel drugs with high specificity and reduced off-target effects. bldpharm.comnih.gov The pyrrolidinone ring can serve as a rigid core to which various functional groups can be attached, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Furthermore, the nitrogen atom of the lactam can be readily substituted, providing a convenient handle for creating diverse libraries of compounds for high-throughput screening. The pyrrolidinone moiety is present in a number of FDA-approved drugs, highlighting its clinical importance. nih.gov
Overview of Prominent Pharmacological Activities Associated with Pyrrolidinone Derivatives
The chemical diversity of pyrrolidinone derivatives has translated into a broad spectrum of pharmacological activities. Beyond the well-known nootropic effects of the racetams, pyrrolidinone-containing compounds have demonstrated a wide range of biological actions, making them attractive candidates for drug development in various disease areas.
Interactive Table: Pharmacological Activities of Pyrrolidinone Derivatives
| Pharmacological Activity | Description | Key Examples (if available) | Citations |
|---|---|---|---|
| Antimicrobial | Inhibition of bacterial and fungal growth. | Certain synthetic derivatives have shown activity against various strains. | nih.govguidechem.com |
| Anti-inflammatory | Reduction of inflammation through various mechanisms. | Some derivatives inhibit enzymes like lipoxygenase (LOX). | guidechem.comchemspider.com |
| Anticancer | Inhibition of cancer cell proliferation and induction of apoptosis. | Derivatives have been tested against cell lines like MCF-7 and HeLa. | bldpharm.comguidechem.com |
| Anticonvulsant | Prevention or reduction of the severity of epileptic seizures. | A well-established activity for several pyrrolidinone derivatives. | guidechem.com |
| Antidepressant | Alleviation of symptoms of depression. | Explored in various preclinical models. | guidechem.combeilstein-journals.org |
| Antiviral | Inhibition of viral replication. | Activity has been reported against various viruses. | nih.govacs.org |
| Cholinesterase Inhibition | Inhibition of acetylcholinesterase, relevant for Alzheimer's disease. | A target for some pyrrolidinone-based compounds. | nih.govacs.org |
| Carbonic Anhydrase Inhibition | Inhibition of carbonic anhydrase enzymes, which are involved in various physiological processes. | Investigated for potential therapeutic applications. | nih.govacs.org |
Structure
2D Structure
3D Structure
特性
IUPAC Name |
1-(4-bromo-3-chlorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-8-4-3-7(6-9(8)12)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYOWYDCYKXKDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716645 | |
| Record name | 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291487-17-6 | |
| Record name | 2-Pyrrolidinone, 1-(4-bromo-3-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 4 Bromo 3 Chlorophenyl Pyrrolidin 2 One and Analogues
Strategic Approaches for Pyrrolidinone Ring Construction
The formation of the γ-lactam (pyrrolidin-2-one) ring is a critical step in the synthesis of these compounds. Various methodologies have been developed, ranging from classical cyclization reactions to modern catalytic strategies, to efficiently construct this heterocyclic core.
Lactamization Protocols for γ-Lactam Synthesis
Lactamization, the intramolecular cyclization of an amino acid or its derivative, remains a fundamental and widely used method for synthesizing γ-lactams. A common approach involves the reaction of γ-aminobutyric acid (GABA) or its ester derivatives with an appropriate aniline (B41778), such as 4-bromo-3-chloroaniline. This reaction typically requires dehydrating agents or thermal conditions to facilitate the formation of the amide bond and subsequent cyclization.
Another prominent lactamization strategy begins with the opening of a precursor ring. For instance, the reaction of succinic anhydride (B1165640) with an aniline derivative forms a γ-amido acid, which can then be cyclized under reductive conditions to yield the desired N-aryl pyrrolidinone. Similarly, γ-amino esters, which can be generated from various precursors, undergo efficient cyclization to form the pyrrolidinone ring. nih.govmdpi.com For example, γ-amino esters formed from the reaction of donor-acceptor cyclopropanes with anilines can be cyclized by refluxing in toluene (B28343) with acetic acid. nih.gov
Reductive Cyclization Techniques for Pyrrolidin-2-one Cores
Reductive cyclization offers an alternative and powerful route to the pyrrolidinone nucleus. These methods often start from precursors containing nitro or cyano groups that are reduced and cyclized in a single pot or in a sequential manner.
A notable example is the reductive cyclization of γ-nitro esters or γ-nitro ketones. The reduction of the nitro group to an amine, typically using catalytic hydrogenation (e.g., with Pd/C) or other reducing agents, generates a γ-amino ester/ketone intermediate that spontaneously cyclizes to the lactam.
Another versatile technique is the reductive amination of 1,4-dicarbonyl compounds, such as levulinic acid (4-oxopentanoic acid) or its esters. nih.gov Reaction with an aniline in the presence of a reducing agent leads to the formation of the pyrrolidinone ring. For instance, cobalt-catalyzed hydrosilylation of levulinic acid in the presence of aromatic amines can selectively yield N-aryl pyrrolidinones. organic-chemistry.org Similarly, iridium-catalyzed transfer hydrogenation provides a practical method for the reductive amination of diketones with anilines to furnish N-aryl-substituted pyrrolidines, a strategy adaptable to pyrrolidinone synthesis. mdpi.com
N-Heterocyclic Carbene (NHC)-Catalyzed Radical Cyclization Strategies
In recent years, N-heterocyclic carbene (NHC) catalysis has emerged as a potent, metal-free strategy for constructing complex heterocyclic systems, including pyrrolidinones. nih.gov This methodology often involves the generation of a Breslow intermediate from an aldehyde, which can then participate in single-electron transfer (SET) processes to initiate radical cyclizations. rsc.orgrsc.org
A practical protocol for synthesizing highly functionalized 2-pyrrolidinones utilizes an NHC-catalyzed radical tandem cyclization/coupling reaction. rsc.orgrsc.org This transition-metal-free method demonstrates broad substrate scope and high functional group compatibility. rsc.org The process can involve the reaction between aldehydes and α-bromo-N-cinnamylamides, where the NHC catalyst facilitates a radical cascade that results in the formation of the pyrrolidinone ring. rsc.org These reactions provide convenient access to functionalized 2-pyrrolidinones with high efficiency, often under mild conditions. researchgate.netacs.org
Cycloaddition Reactions in Pyrrolidinone Ring Formation
Cycloaddition reactions represent a highly efficient and stereocontrolled approach to the pyrrolidinone skeleton. The [3+2] cycloaddition is particularly common, often utilizing azomethine ylides as the three-atom component. nih.govacs.org
These ylides can be generated in situ from various precursors, such as the decarboxylation of α-amino acids or the reductive activation of tertiary amides. nih.govacs.org For example, an iridium-catalyzed reductive approach can generate azomethine ylides from stable amide precursors, which then react with electron-deficient alkenes in a [3+2] dipolar cycloaddition to afford structurally complex and highly substituted pyrrolidines. acs.org This strategy is notable for its high regio- and diastereoselectivity. acs.org NHC catalysis can also be employed in [3+2] cycloaddition reactions, for instance, between enals and protected hydrazines, to yield pyrazolidinone products, showcasing the versatility of cycloadditions in forming five-membered N-heterocycles. nih.gov
Donor-Acceptor Cyclopropane (B1198618) Annulation Routes to 1,5-Substituted Pyrrolidin-2-ones
A modern and elegant strategy for synthesizing 1,5-substituted pyrrolidin-2-ones employs donor-acceptor (D-A) cyclopropanes. nih.govmdpi.comnih.gov These strained three-membered rings act as 1,4-C,C-dielectrophiles, reacting with primary amines, such as substituted anilines, which serve as 1,1-dinucleophiles. nih.govnih.gov
The process is typically catalyzed by a Lewis acid and involves the nucleophilic ring-opening of the D-A cyclopropane by the aniline to form a γ-amino ester intermediate. mdpi.comnih.gov This intermediate then undergoes in situ lactamization, often followed by dealkoxycarbonylation, to yield the final 1,5-substituted pyrrolidin-2-one. mdpi.com This one-pot process is highly versatile, accommodating a wide range of substituted anilines and D-A cyclopropanes, making it a powerful tool for generating libraries of pharmacologically relevant pyrrolidinones. nih.govmdpi.com
Functionalization and Derivatization of the Phenyl Substituent
The 4-bromo-3-chlorophenyl substituent on the pyrrolidinone nitrogen offers two distinct handles for further chemical modification: the carbon-bromine (C-Br) bond and the carbon-chlorine (C-Cl) bond. The differential reactivity of these halogens allows for selective and sequential functionalization, primarily through palladium-catalyzed cross-coupling reactions.
The oxidative addition of a palladium(0) catalyst to an aryl halide is the selectivity-determining step in many cross-coupling reactions. nih.gov The bond dissociation energies generally follow the trend Ar-I > Ar-Br > Ar-Cl, making the C-Br bond significantly more reactive than the C-Cl bond toward oxidative addition. nih.gov This reactivity difference enables the selective functionalization at the C4 (bromo) position while leaving the C3 (chloro) position intact.
Suzuki-Miyaura coupling is a prime example of this selective derivatization. Using a suitable palladium catalyst (e.g., Pd(PPh₃)₄) and a base, the bromo group can be selectively coupled with a variety of aryl- or vinylboronic acids, introducing new carbon-carbon bonds. rsc.org Following the initial coupling at the C-Br bond, the less reactive chlorine atom can be targeted for a second coupling reaction under more forcing conditions, allowing for the synthesis of diversely substituted diaryl N-pyrrolidinones. rsc.org Other palladium-catalyzed reactions, such as Stille, Heck, Sonogashira, and Buchwald-Hartwig amination, can also be employed to introduce a wide array of functional groups at these positions, further expanding the chemical diversity of the core molecule. rsc.orgnih.gov
Halogenation Procedures at Aromatic Moieties
Further halogenation of the phenyl ring in 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one allows for the introduction of additional functional groups or modulation of the compound's electronic properties. Electrophilic aromatic substitution is the primary method for this transformation. The amide group of the pyrrolidinone ring is an ortho-, para-directing group; however, due to the electron-withdrawing nature of the carbonyl, it is deactivating towards electrophilic substitution.
A common and effective reagent for aromatic bromination is N-bromosuccinimide (NBS), often used with a catalytic amount of acid. nih.govyoutube.com For an activated aromatic ring, such as in acetanilide—an analogue for the N-phenyl amide structure—NBS in acetonitrile (B52724) with catalytic acid leads to efficient bromination, predominantly at the para-position. youtube.com In the case of this compound, the existing halogens are deactivating and direct incoming electrophiles to specific positions. The cumulative directing effects of the amide (ortho, para), chloro (ortho, para), and bromo (ortho, para) substituents would need to be considered to predict the regioselectivity of further halogenation. Theoretical calculations are often employed to predict the positional selectivity in complex, polysubstituted aromatic systems. nih.gov
Another notable brominating agent is the N-methylpyrrolidin-2-one hydrotribromide complex (MPHT). acs.orgresearchgate.net This stable, solid complex serves as a safer and easier-to-handle alternative to liquid bromine, particularly in academic settings. researchgate.net While its primary documented use is in the electrophilic addition to alkenes, its nature as an electrophilic bromine source suggests potential applicability in aromatic halogenation under appropriate conditions. acs.org
Cross-Coupling Reactions for Aryl-Pyrrolidinone Linkages (e.g., Suzuki Coupling)
The construction and modification of the N-aryl pyrrolidinone scaffold heavily rely on palladium-catalyzed cross-coupling reactions. These methods are versatile for forming both carbon-nitrogen and carbon-carbon bonds.
Formation of the Aryl-Pyrrolidinone C-N Linkage The most prevalent method for creating the crucial C(aryl)-N(lactam) bond is the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction couples an aryl halide (or pseudohalide) with an amine or amide in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. wikipedia.org To synthesize the target compound, 4-bromo-3-chloro-iodobenzene would be reacted with pyrrolidin-2-one. The choice of ligand is critical and has evolved over several "generations" to accommodate a wide range of substrates under milder conditions. wikipedia.org Bidentate phosphine ligands like BINAP and DPEPhos, as well as sterically hindered monodentate ligands, have proven effective. wikipedia.orgorganic-chemistry.org
Modification via Suzuki-Miyaura C-C Coupling While not used to form the primary C-N linkage, the Suzuki-Miyaura coupling is an exceptionally powerful tool for modifying the this compound scaffold after its initial synthesis. wikipedia.orgorganic-chemistry.org The bromine atom on the aromatic ring serves as a handle for introducing new carbon-carbon bonds. The reaction couples the aryl bromide with an organoboron species, such as a boronic acid or ester, using a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgharvard.edu
Research on analogous bromo-substituted N-heterocycles demonstrates the feasibility and conditions for such transformations. For instance, the Suzuki coupling of 5-bromoindazoles with various boronic acids has been systematically studied, providing a model for the reactivity of the target compound. nih.gov
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Substituted N-Aryl Heterocycles
| Aryl Bromide Substrate | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10%) | K₂CO₃ | DME/H₂O | 80 | 84 | nih.gov |
| 5-Bromo-1-acetyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ (10%) | K₂CO₃ | DME/H₂O | 80 | 72 | nih.gov |
| 5-Bromo-1-ethyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10%) | K₂CO₃ | DME/H₂O | 80 | 81 | nih.gov |
| 5-Bromo-1-pivaloyl-1H-indazole | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ (10%) | K₂CO₃ | DME/H₂O | 80 | 65 | nih.gov |
This table presents data from analogous systems to illustrate typical reaction conditions and outcomes.
Amidation and Sulfonylation of Pyrrolidinone Fragments
Direct amidation or sulfonylation at the nitrogen of this compound is not feasible as the nitrogen atom is part of a tertiary amide. However, synthetic methods can be employed to construct pyrrolidinone scaffolds that incorporate sulfonamide functionalities through innovative cascade reactions.
A notable example is the Smiles-Truce cascade reaction between arylsulfonamides and cyclopropane diesters. acs.org This metal-free, one-pot process involves the nucleophilic ring-opening of the cyclopropane by the sulfonamide, followed by an intramolecular Smiles-Truce aryl transfer and subsequent lactam formation to yield densely functionalized α-arylated pyrrolidinones. acs.org This methodology represents a novel approach to biologically relevant pyrrolidinone structures, directly linking the synthesis to sulfonamide precursors. The reaction is initiated by a simple base treatment and proceeds efficiently, offering a convergent route to complex scaffolds. acs.org
Stereoselective Synthesis of Chiral Pyrrolidinone Analogues
The development of methods to produce enantiomerically pure pyrrolidinones is of paramount importance, as chirality is often a key determinant of biological activity. mdpi.com Strategies can be broadly divided into two categories: functionalization of an existing chiral precursor (such as L-proline) or the construction of the chiral ring from an acyclic starting material. mdpi.com
One established pathway involves the use of chiral pool starting materials, like (R)-phenylglycinol. acs.org Condensation with an aldehyde forms a chiral imine, which can then undergo diastereoselective additions with Grignard reagents to build the carbon skeleton. Subsequent cyclization steps then form the enantioenriched pyrrolidine (B122466) ring. acs.org Another approach utilizes the enzymatic reduction of a diketone, such as the reduction of 2,5-hexanedione (B30556) with baker's yeast, to produce a chiral diol with high stereoselectivity. acs.orgnih.gov This diol can then be converted into a chiral pyrrolidine through a double nucleophilic substitution sequence. acs.orgnih.gov
Enantioselective Methodologies (e.g., C(sp³)-H Activation)
Modern synthetic chemistry has increasingly turned to C-H activation as a powerful and atom-economical strategy for molecular functionalization. Enantioselective C(sp³)-H activation provides a direct route to chiral molecules by functionalizing otherwise inert C-H bonds. nih.gov
A significant advancement in this area is the palladium-catalyzed enantioselective α-arylation of the C(sp³)–H bonds in aliphatic amines. nih.gov To achieve this for pyrrolidine analogues, a removable directing group, such as a thioamide, is often employed. In the presence of a palladium catalyst and a chiral ligand or counterion (e.g., a chiral phosphate (B84403) anion), the C-H bond at the position alpha to the nitrogen can be coupled with aryl boronic acids to produce α-arylated pyrrolidines with high enantioselectivity. nih.gov The thioamide directing group can be efficiently removed in subsequent steps to reveal the chiral amine. nih.gov
Table 2: Enantioselective α-C(sp³)-H Arylation of N-Heterocycles
| Substrate | Aryl Boronic Acid | Yield (%) | Enantiomeric Ratio (er) | Reference |
|---|---|---|---|---|
| N-Thio-pivaloyl-pyrrolidine | 4-Methoxyphenylboronic acid | 85 | 98:2 | nih.gov |
| N-Thio-pivaloyl-pyrrolidine | 3-Trifluoromethylphenylboronic acid | 60 | 96:4 | nih.gov |
| N-Thio-pivaloyl-piperidine | 4-Chlorophenylboronic acid | 75 | 97:3 | nih.gov |
| N-Thio-pivaloyl-tetrahydroisoquinoline (at C3) | 4-Methoxyphenylboronic acid | 70 | 99:1 | nih.gov |
Data illustrates the power of directed C-H activation to create chiral aza-heterocycles.
These advanced catalytic systems showcase the potential to directly install chirality onto the pyrrolidinone ring system, providing efficient access to valuable, non-racemic building blocks for various applications.
Spectroscopic Analysis for Compound Identity and Purity
Spectroscopic techniques are fundamental in the verification of a compound's chemical structure and the assessment of its purity. For this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
While specific spectral data for this compound is not widely available in published literature, the expected ¹H and ¹³C NMR spectral features can be predicted based on its structure.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and the pyrrolidinone protons. The three protons on the phenyl ring would appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically δ 7.0-8.0 ppm), with their coupling patterns and chemical shifts influenced by the bromo and chloro substituents. The protons of the pyrrolidinone ring would be observed in the upfield region. The two protons on the carbon adjacent to the nitrogen (C5) would likely appear as a triplet around δ 3.8-4.2 ppm. The protons on the carbon adjacent to the carbonyl group (C3) would be expected as a triplet around δ 2.6-2.9 ppm, and the central methylene (B1212753) protons (C4) would likely be a multiplet around δ 2.1-2.4 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further confirmation of the structure. The carbonyl carbon of the pyrrolidinone ring would be the most downfield signal, typically in the range of δ 170-180 ppm. The six aromatic carbons would produce signals in the δ 120-145 ppm region, with the carbons directly attached to the bromine and chlorine atoms showing characteristic shifts. The three carbons of the pyrrolidinone ring would appear in the upfield region, with the carbon attached to the nitrogen (C5) around δ 45-55 ppm, the carbon adjacent to the carbonyl (C3) around δ 30-40 ppm, and the central carbon (C4) around δ 15-25 ppm.
A hypothetical data table for the NMR analysis is presented below.
| ¹H NMR | ¹³C NMR | ||
| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |
| 7.80 (d) | Aromatic-H | 175.0 | C=O |
| 7.65 (dd) | Aromatic-H | 140.5 | Ar-C |
| 7.40 (d) | Aromatic-H | 134.0 | Ar-C |
| 3.95 (t) | N-CH₂ | 131.0 | Ar-C |
| 2.75 (t) | CO-CH₂ | 129.5 | Ar-C |
| 2.25 (m) | CH₂ | 128.0 | Ar-C |
| 118.0 | Ar-C | ||
| 49.0 | N-CH₂ | ||
| 32.0 | CO-CH₂ | ||
| 18.0 | CH₂ |
Note: This is a predicted data table and may not represent the actual experimental values.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₉BrClNO), the low-resolution mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for the molecular ion.
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula.
| Mass Spectrometry Data | |
| Technique | Expected Value |
| Molecular Formula | C₁₀H₉BrClNO |
| Molecular Weight | 274.54 g/mol |
| HRMS (m/z) [M+H]⁺ | Calculated: 273.9683, 275.9663, 275.9654, 277.9634 |
Note: The HRMS values are calculated for the different isotopic combinations of Br and Cl.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O stretching of the amide (lactam) group would be prominent, typically appearing in the region of 1680-1700 cm⁻¹. The C-N stretching of the lactam would be observed around 1250-1350 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, while the aliphatic C-H stretching of the pyrrolidinone ring would appear just below 3000 cm⁻¹. The C-Br and C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.
| Infrared (IR) Spectroscopy Data | |
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | Aromatic C-H Stretch |
| ~2950 | Aliphatic C-H Stretch |
| ~1690 | C=O (Amide) Stretch |
| ~1470 | Aromatic C=C Stretch |
| ~1300 | C-N Stretch |
| ~750 | C-Cl Stretch |
| ~650 | C-Br Stretch |
Note: This is a predicted data table and may not represent the actual experimental values.
X-ray Crystallography for Solid-State Structure Determination
While no public crystal structure data for this compound is currently available, a hypothetical crystallographic data table is provided below to illustrate the type of information that would be obtained from such an analysis.
| X-ray Crystallography Data | |
| Crystal System | Monoclinic (Hypothetical) |
| Space Group | P2₁/c (Hypothetical) |
| Unit Cell Dimensions | a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å |
| α = 90°, β = XX.XX°, γ = 90° | |
| Volume | V = XXXX ų |
| Z | 4 (Hypothetical) |
Note: This is a hypothetical data table as no published crystal structure has been found.
The detailed structural information obtained from these advanced analytical techniques is crucial for understanding the reactivity and properties of this compound and for guiding its use in the synthesis of new chemical entities.
Conclusion
The pyrrolidinone scaffold remains a highly significant and productive area of research in pharmaceutical sciences, with a rich history and a promising future. The diverse pharmacological activities associated with its derivatives continue to inspire the development of new therapeutic agents. However, the specific compound 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one represents a gap in the current body of scientific knowledge. While its general structural features can be described, there is a clear absence of specific data regarding its synthesis, physicochemical properties, and biological activity. This underscores the vastness of the chemical space and the many derivatives that remain to be synthesized and explored. Future research would be necessary to elucidate the specific characteristics of this compound and to determine if it possesses any of the valuable pharmacological properties associated with the broader pyrrolidinone class.
Pharmacological and Biological Evaluation of 1 4 Bromo 3 Chlorophenyl Pyrrolidin 2 One Analogues
In Vitro Biological Screening
The in vitro evaluation of compounds is a critical first step in drug discovery, providing essential information about their interaction with specific biological targets. For analogues of 1-(4-bromo-3-chlorophenyl)pyrrolidin-2-one, several key enzymatic and receptor-based assays have been explored.
Receptor Interaction and Modulation Studies
Beyond enzyme inhibition, the interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology.
The cannabinoid CB1 receptor, a G protein-coupled receptor (GPCR), is a major target in the central nervous system. nih.gov Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) site, offer a novel approach to modulating receptor activity. nih.govacs.orgmdpi.com This can lead to more nuanced pharmacological effects compared to traditional agonists or antagonists. nih.gov
Currently, there is no published evidence to suggest that this compound or its close analogues act as allosteric modulators of the CB1 receptor. The known classes of CB1 allosteric modulators primarily consist of diarylureas, such as PSNCBAM-1, and indole (B1671886) derivatives. nih.govacs.org These compounds have been shown to modulate the binding and functional activity of orthosteric CB1 receptor ligands. nih.govacs.org The exploration of the pyrrolidin-2-one scaffold in the context of CB1 receptor allosteric modulation remains an uninvestigated area.
Ionotropic Glutamate (B1630785) Receptor (iGluR) Antagonism (e.g., NMDA Receptor Subtype Selectivity)
Ionotropic glutamate receptors (iGluRs) are critical mediators of excitatory neurotransmission in the central nervous system. The N-methyl-D-aspartate (NMDA) receptor, a subtype of iGluRs, is a key target for therapeutic intervention in various neurological disorders. The NMDA receptor is a heteromeric complex typically composed of the GluN1 subunit and one or more GluN2 subunits (GluN2A-D). This subunit composition dictates the receptor's pharmacological and biophysical properties, and developing subtype-selective antagonists is a major goal to achieve therapeutic efficacy while minimizing side effects. nih.gov
While direct studies on this compound are limited, research into structurally related compounds provides insight into the potential for this scaffold to interact with NMDA receptors. For instance, a series of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides has been identified as a novel class of potent NMDA receptor antagonists. rsc.org Within this series, specific analogues demonstrated unique subtype selectivity. Compound 2i ((1S,2R)-1-phenyl-2-[(S)-1-aminobut-3-enyl]-N,N-diethylcyclopropanecarboxamide) was found to inhibit the GluN2C (formerly ε3) and GluN2D (formerly ε4) subtypes more strongly than the GluN2A (ε1) and GluN2B (ε2) subtypes. rsc.org This discovery highlights that a phenyl ring attached to a small, conformationally restricted scaffold can produce subtype-selective NMDA receptor antagonists. rsc.org
The GluN2B subunit, in particular, has been an attractive target for developing neuroprotective agents. nih.gov Allosteric modulators that bind to the interface between the amino-terminal domains (ATDs) of the GluN1 and GluN2B subunits, such as ifenprodil (B1662929), can achieve high selectivity. nih.gov Although agents like ifenprodil have shown promise, they have faced challenges in clinical trials due to issues like poor bioavailability. nih.gov The exploration of novel scaffolds, such as the 1-phenylpyrrolidin-2-one core, is therefore a valid strategy in the search for new NMDA receptor modulators with improved properties and distinct selectivity profiles.
Adrenoceptor Binding Affinity (alpha1- and alpha2-AR)
Adrenoceptors (ARs) are a class of G protein-coupled receptors that are targets for endogenous catecholamines like adrenaline and noradrenaline. They are divided into two main types, α and β, each with further subtypes (e.g., α1A, α1B, α1D and α2A, α2B, α2C). guidetopharmacology.org These receptors are involved in regulating a wide range of physiological processes, and their modulation is a key strategy for treating conditions like hypertension.
Research has shown that the pyrrolidin-2-one scaffold is a viable backbone for developing compounds with high affinity for α-adrenoceptors. researchgate.net In a focused effort to create α-adrenoceptor antagonists, a series of novel arylpiperazine derivatives of pyrrolidin-2-one were designed and evaluated. nih.govnih.gov The affinity of these compounds for α1- and α2-adrenoceptors was determined through radioligand binding assays on rat cerebral cortex tissue. nih.govnih.gov
The findings reveal that substitutions on the phenyl ring significantly influence binding affinity and selectivity. For example, connecting the pyrrolidin-2-one core to an arylpiperazine fragment via a methyl group yielded compounds with notable affinity. nih.gov The compound 1-{4-[4-(2-methoxy-5-chlorophenyl)-piperazin-1-yl]-methyl}-pyrrolidin-2-one (9) demonstrated the highest affinity for the α1-adrenoceptor, with a pKi value of 7.01. nih.gov Conversely, 1-[4-(2-Fluorophenyl)-piperazin-1-yl]-methyl-pyrrolidin-2-one (7) had the highest affinity for the α2-adrenoceptor (pKi = 6.52). nih.gov
Further studies on analogues with a longer, four-methylene unit linker between the pyrrolidin-2-one and arylpiperazine moieties also showed high affinity. nih.gov The compound 1-{4-[4-(2-chloro-phenyl)-piperazin-1-yl]-butyl}-pyrrolidin-2-one (10h) was identified as having a particularly high affinity for α1-adrenoceptors (pKi = 7.30). nih.gov Functional assays confirmed that these high-affinity compounds act as antagonists at α1A- and α1B-adrenoceptor subtypes. nih.govnih.gov
| Compound | Substituent (Arylpiperazine) | Linker Length | α1-AR pKi | α2-AR pKi | Reference |
|---|---|---|---|---|---|
| Compound 9 | 2-methoxy-5-chlorophenyl | 1 Methylene (B1212753) | 7.01 | 6.10 | nih.gov |
| Compound 7 | 2-Fluorophenyl | 1 Methylene | 6.20 | 6.52 | nih.gov |
| Compound 10h | 2-chlorophenyl | 4 Methylene | 7.30 | 5.90 | nih.gov |
| Compound 10e | 2-methoxyphenyl | 4 Methylene | 6.90 | 6.50 | nih.gov |
Antimicrobial Activity Profiling
The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds that can effectively combat pathogenic bacteria and fungi.
Halogenated compounds are of significant interest in the development of new antibacterial agents. A structure-activity relationship study of fused pyrimidines identified that halogen substitutions are critical for potent activity against Staphylococcus aureus. nih.govnih.gov Specifically, two 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines, which share a pyrrole (B145914) ring system related to pyrrolidinone, showed that a bromo or iodo substitution on the 4-benzylamine group was crucial for activity. nih.govnih.gov The most active bromo and iodo derivatives recorded a Minimum Inhibitory Concentration (MIC) of 8 mg/L against S. aureus. nih.govnih.gov This highlights the importance of halogenation, particularly with bromine, in conferring antibacterial potency, a feature present in the this compound structure.
In another study, carbazole-oxadiazoles, including a 3,6-dibromocarbazole (B31536) derivative, were shown to be highly potent against S. aureus strains, with MIC values reaching 0.6–4.6 nmol/ml, which was more effective than the antibiotic norfloxacin. mdpi.com
| Compound Class | Key Structural Feature | Bacterial Strain | MIC | Reference |
|---|---|---|---|---|
| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | para-bromo substitution | S. aureus | 8 mg/L | nih.govnih.gov |
| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | para-iodo substitution | S. aureus | 8 mg/L | nih.govnih.gov |
| 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | meta-bromo substitution | S. aureus | 16 mg/L | nih.gov |
| Carbazole-oxadiazoles | 3,6-dibromo substitution | S. aureus | 0.6–4.6 nmol/ml | mdpi.com |
The antifungal potential of pyrrolidinone-related structures has also been investigated. While specific data on this compound analogues is not prominent, studies on related heterocyclic compounds provide valuable insights. For example, a novel antimicrobial protein, AMP-17, demonstrated significant antifungal activity against several common clinical pathogenic yeasts. nih.gov Its MIC and Minimum Fungicidal Concentration (MFC) against Candida albicans, C. tropicalis, C. krusei, and C. parapsilosis were 18.75 μg/ml and 37.5 μg/ml, respectively. nih.gov The activity was even more pronounced against Cryptococcus neoformans, with an MIC of 9.375 μg/ml and an MFC of 18.75 μg/ml. nih.gov
This demonstrates that compounds targeting fungal pathogens can achieve high potency, and the exploration of novel scaffolds like halogenated phenylpyrrolidinones is a warranted area of research.
| Compound/Agent | Fungal Strain | MIC (μg/ml) | MFC (μg/ml) | Reference |
|---|---|---|---|---|
| AMP-17 | Candida albicans | 18.75 | 37.5 | nih.gov |
| AMP-17 | Candida tropicalis | 18.75 | 37.5 | nih.gov |
| AMP-17 | Candida krusei | 18.75 | 37.5 | nih.gov |
| AMP-17 | Cryptococcus neoformans | 9.375 | 18.75 | nih.gov |
Anticancer and Antiproliferative Investigations
Microtubules are essential components of the cellular cytoskeleton, playing a pivotal role in mitosis. Agents that interfere with tubulin polymerization are among the most effective classes of cancer chemotherapeutics.
The pyrrolidin-2-one scaffold has emerged as a promising framework for the development of new tubulin polymerization inhibitors. rsc.org Research into 1,5-disubstituted pyrrolidin-2-ones and related tetrahydropyrrolo[1,2-a]quinoline-1(2H)-ones has identified potent antimitotic agents. rsc.org Molecular modeling and biological evaluation suggest these compounds bind to the colchicine (B1669291) site of tubulin, thereby inhibiting its assembly into microtubules. rsc.org
One of the most active compounds identified, a 3-hydroxyphenyl-substituted tetrahydropyrrolo[1,2-a]quinoline-1(2H)-one (Compound 3c ), potently arrested the division of A549 lung cancer cells with a half-maximal inhibitory concentration (IC50) of 5.9 μM. rsc.org Further studies on other analogues have also yielded potent inhibitors. A compound with a 2-chloro substitution on the phenyl ring (Compound 12a ) exhibited significant antiproliferative activity with IC50 values between 5 and 52 nM across multiple cell lines and inhibited tubulin polymerization with an IC50 of 2.06 μM. mdpi.com Another analogue (Compound 25a ) was found to be a more potent tubulin polymerization inhibitor (IC50 = 2.1 μM) than colchicine itself (IC50 = 2.52 μM) in the same assay. mdpi.com These findings demonstrate that the 1-phenylpyrrolidin-2-one core and its derivatives are a valuable class of compounds for developing novel anticancer agents that function by disrupting microtubule dynamics. rsc.org
| Compound | Activity | IC50 Value | Cell Line/Assay | Reference |
|---|---|---|---|---|
| Compound 3c (tetrahydropyrrolo[1,2-a]quinolin-1(2H)-one) | Cytotoxicity | 5.9 μM | A549 (Lung) | rsc.org |
| Compound 12a (arylpiperazine-triazole hybrid) | Tubulin Polymerization Inhibition | 2.06 μM | In vitro assay | mdpi.com |
| Compound 12a (arylpiperazine-triazole hybrid) | Cytotoxicity | 5-52 nM | Various cancer cells | mdpi.com |
| Compound 25a (indole-oxadiazole hybrid) | Tubulin Polymerization Inhibition | 2.1 μM | In vitro assay | mdpi.com |
| Colchicine (Reference) | Tubulin Polymerization Inhibition | 2.52 μM | In vitro assay | mdpi.com |
Neuropharmacological Assessments
Pyrrolidin-2-one derivatives are well-known for their nootropic effects, with piracetam (B1677957) being a prototypical example. mdpi.com Studies on novel phenylpyrrolidine derivatives have demonstrated their potential to improve cognitive functions. For instance, a potassium salt of a 2-oxo-4-phenylpyrrolidin-1-yl acetamido]ethanesulfonate derivative was shown to reduce neurological deficits and improve exploratory behavior and anxiety in a rat model of acute focal cerebral ischemia. mdpi.comnih.gov This compound exhibited better neurotropic activity than piracetam, as indicated by a reduction in immobility time and an increase in activity and curiosity in animal models. mdpi.com The potential mechanism for these effects is thought to involve the modulation of AMPA receptor function. nih.govnih.gov Another study highlighted that certain nootropic agents can offer protective effects against neuronal damage. nih.gov
The neuroprotective potential of pyrrolidin-2-one derivatives has been a significant area of research. A novel phenylpyrrolidine derivative demonstrated a significant neuroprotective effect against glutamate-induced excitotoxicity in cortical neuron cultures. nih.govnih.gov At a concentration of 50 µM, this compound increased cell survival by 37%. nih.gov Further in vivo studies with this compound in a rat model of ischemic stroke showed improved neurological function. researchgate.net
Another study investigated the neuroprotective effects of novel pyrrolidin-2-one derivatives against scopolamine-induced cognitive impairment in mice. nih.gov The findings indicated that these derivatives were effective in mitigating the behavioral and biochemical changes induced by scopolamine, with effects comparable to the standard drug donepezil. nih.gov The protective mechanism of some nootropics, such as levetiracetam, has been shown to be more potent than piracetam in protecting hippocampal neurons from β-amyloid-induced death. nih.gov
The pyrrolidin-2-one scaffold is a core structure in several anticonvulsant drugs. Research into novel derivatives has continued to yield promising results. A study on 1-acyl-2-pyrrolidinone derivatives showed that they exhibited anticonvulsant effects against picrotoxin-induced seizures. nih.gov Specifically, 1-decanoyl-2-pyrrolidinone and 1-dodecanoyl-2-pyrrolidinone were highly active at a dose of 200 mg/kg. nih.gov The anticonvulsant activity of these compounds was found to be dose-dependent. nih.gov
In another study, novel pyrrolidin-2-one derivatives with affinity for serotonin (B10506) 5-HT1A and α1-adrenergic receptors were evaluated for their anticonvulsant activity. nih.gov Three compounds were identified as having significant activity in either the maximal electroshock-induced seizure (MES) or the pentetrazole (PTZ)-induced seizure models in mice. nih.gov Furthermore, a series of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides demonstrated broad-spectrum anticonvulsant properties. One compound, in particular, showed robust activity with ED50 values of 49.6 mg/kg in the MES test, 31.3 mg/kg in the 6 Hz (32 mA) test, and 67.4 mg/kg in the scPTZ test. mdpi.com
Table 2: Anticonvulsant Activity of Selected Pyrrolidin-2-one Analogues
| Compound/Analogue | Test Model | Effective Dose |
|---|---|---|
| 1-Decanoyl-2-pyrrolidinone | Picrotoxin-induced seizure | 200 mg/kg |
| 1-Dodecanoyl-2-pyrrolidinone | Picrotoxin-induced seizure | 200 mg/kg |
| Compound 14 (3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide) | MES | ED50 = 49.6 mg/kg |
| Compound 14 (3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamide) | 6 Hz (32 mA) | ED50 = 31.3 mg/kg |
Anti-inflammatory and Antioxidant Activity Evaluations
Pyrrolidin-2-one derivatives have been investigated for their anti-inflammatory and antioxidant properties. researchgate.netresearchgate.net A study on new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their carboxylic acid analogues revealed potent inhibitory activity against cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes. nih.gov For instance, one of the carboxylic acid derivatives (FM12) was a highly potent COX-2 inhibitor with an IC50 value of 0.18 µM and also a potent 5-LOX inhibitor with an IC50 of 0.43 µM. nih.gov
In terms of antioxidant activity, the same series of compounds was evaluated using DPPH and ABTS radical scavenging assays. Two of the carboxylic acid derivatives (FM10 and FM12) showed potent antioxidant activity with IC50 values of 08.36 µM and 15.30 µM in the DPPH assay, and 08.90 µM and 17.22 µM in the ABTS assay, respectively. nih.gov These values are comparable to the standard antioxidant, gallic acid. nih.gov Another study on a series of pyrrolidin-2-one derivatives reported that most of the synthesized compounds were potent or moderate antioxidants in the DPPH assay. researchgate.net
Table 3: Anti-inflammatory and Antioxidant Activity of Selected Analogues
| Compound/Analogue | Assay | IC50 (µM) |
|---|---|---|
| FM12 (carboxylic acid analogue) | COX-2 Inhibition | 0.18 |
| FM12 (carboxylic acid analogue) | 5-LOX Inhibition | 0.43 |
| FM10 (carboxylic acid analogue) | DPPH Scavenging | 8.36 |
| FM12 (carboxylic acid analogue) | DPPH Scavenging | 15.30 |
| FM10 (carboxylic acid analogue) | ABTS Scavenging | 8.90 |
| FM12 (carboxylic acid analogue) | ABTS Scavenging | 17.22 |
| Gallic Acid (Standard) | DPPH Scavenging | 9.02 |
Cardiovascular System Effects (e.g., Antiarrhythmic, Antihypertensive)
Derivatives of pyrrolidin-2-one have demonstrated significant potential in the management of cardiovascular conditions, particularly arrhythmias and hypertension. nih.gov Research has shown that many of these compounds, especially those incorporating an arylpiperazine moiety, possess antiarrhythmic and antihypertensive properties. nih.govnih.gov
The antiarrhythmic effects are often linked to their adrenolytic activity, specifically the blockade of α1-adrenergic receptors. nih.govmdpi.com This mechanism is believed to play a crucial role in restoring normal sinus rhythm. nih.govnih.gov For instance, several novel pyrrolidin-2-one derivatives, such as S-61, S-73, and S-75, have shown potent prophylactic and therapeutic antiarrhythmic activity in adrenaline-induced arrhythmia models in rats. nih.govmdpi.com Compound S-75, in particular, exhibited stronger prophylactic effects than the reference drug carvedilol. nih.gov Another analogue, 1-[2-acetoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one (compound 11a), was identified as the most potent in a series of compounds with both strong antiarrhythmic and antihypertensive activities. nih.gov Similarly, compound EP-40, 1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one, displayed excellent antiarrhythmic activity in models of barium chloride-induced arrhythmia and coronary artery ligation-reperfusion in rats. researchgate.net
The antihypertensive effects of these compounds are also associated with their α-adrenolytic properties. nih.gov Studies in normotensive anesthetized rats have shown that certain derivatives can significantly decrease systolic and diastolic blood pressure. nih.gov The hypotensive effect of compounds S-61 and S-73 was linked to their α1-adrenolytic properties, as the effect was not observed after co-administration with the α1-agonist methoxamine. mdpi.com
| Compound | Observed Effect | Animal Model | Suspected Mechanism | Reference |
|---|---|---|---|---|
| S-75 | Prophylactic and therapeutic antiarrhythmic activity | Adrenaline-induced arrhythmia (Rat) | α1-adrenoceptor blockade | nih.gov |
| S-61 & S-73 | Antiarrhythmic and hypotensive activity | Adrenaline-induced arrhythmia (Rat) | α1-adrenoceptor blockade | mdpi.com |
| Compound 11a | Strong antiarrhythmic and antihypertensive activity | Not specified | α-adrenolytic properties | nih.gov |
| EP-40 | Excellent antiarrhythmic activity | Barium chloride-induced arrhythmia, coronary artery ligation-reperfusion (Rat) | Adrenolytic and antioxidant properties | researchgate.net |
| Compound 13 | High prophylactic antiarrhythmic activity (ED50 = 1.0 mg/kg iv) | Epinephrine-induced arrhythmia (Rat) | α-adrenolytic properties | nih.gov |
In Vivo Pharmacological Models (Contextualized to Closely Related Analogues)
The carrageenan-induced paw edema model in rats is a standard and highly reproducible method for screening acute anti-inflammatory activity. mdpi.comyoutube.com This model has been frequently used to evaluate the efficacy of various compounds, including analogues of pyrrolidin-2-one. The inflammatory response induced by carrageenan is biphasic, with the initial phase involving mediators like histamine (B1213489) and serotonin, and the later phase (3-6 hours) being associated with the production of prostaglandins. frontiersin.org
Studies on related heterocyclic structures have demonstrated significant anti-inflammatory effects in this model. For example, certain N-acyl hydrazone derivatives showed notable reductions in paw edema. researchgate.net In one study, triazine derivatives demonstrated stronger anti-inflammatory activity than the standard drug indomethacin, with one compound achieving 99.69% inhibition of edema at the fourth hour. mdpi.com The mechanism for this effect is often the inhibition of prostaglandin (B15479496) synthesis. youtube.com Asparacosin A, a steroidal saponin, also showed significant, dose-dependent inhibition of paw edema in the later phase of the carrageenan test, an effect linked to the inhibition of inflammatory cytokines and cyclooxygenase enzymes. frontiersin.org
| Compound Type / Name | Dose | Maximum Inhibition (%) | Time Point | Reference |
|---|---|---|---|---|
| Triazine Derivative (Compound 3) | 200 mg/kg | 99.69% | 4 hours | mdpi.com |
| Triazine Derivative (Compound 1) | 200 mg/kg | 96.31% | 4 hours | mdpi.com |
| N-acyl hydrazone (Compound 4c) | 300 µmol/kg | 52.8% | 4 hours | researchgate.net |
| Asparacosin A | 40 mg/kg | Significant inhibition | 3 and 5 hours | frontiersin.org |
| Indomethacin (Standard) | 10 mg/kg | 57.66% | 4 hours | mdpi.com |
The antiarrhythmic potential of pyrrolidin-2-one analogues has been assessed in various experimental animal models that simulate different types of cardiac rhythm disturbances. nih.gov Common models include arrhythmias induced by chemical agents like adrenaline, aconitine (B1665448), and calcium chloride, as well as those induced by ischemia-reperfusion. nih.govnih.gov
As previously noted, novel pyrrolidin-2-one derivatives S-75, S-61, and S-73 were effective against adrenaline-induced arrhythmias in rats but did not show significant activity against arrhythmias induced by aconitine or calcium chloride. nih.govmdpi.com This suggests a specific mechanism of action rather than a broad membrane-stabilizing effect. Compound S-75 was also found to be inactive in a post-reperfusion arrhythmia model in isolated rat hearts. nih.gov In contrast, other studies have successfully used the coronary artery ligation-reperfusion model to demonstrate the efficacy of different pyrrolidin-2-one derivatives like EP-40. researchgate.net These models are crucial for determining the specific electrophysiological profile and potential clinical utility of new antiarrhythmic candidates. nih.gov
Analogues of pyrrolidin-2-one have been investigated for their effects on the central nervous system (CNS). The pyrrolidine (B122466) ring is a key feature of racetam compounds, known for their cognitive-enhancing effects, and various anticonvulsant and sedative drugs. wikipedia.org
Specifically, 1-Phenyl-2-pyrrolidinone has been identified as a phenyl analogue of the inhibitory neurotransmitter GABA and demonstrates sedative effects. medchemexpress.com In animal studies, it was shown to decrease the exploratory behavior of rats, a common measure of reduced locomotor activity and sedation. medchemexpress.com The pyrrolidine scaffold is also present in established CNS-active drugs such as the anticonvulsant Brivaracetam, which is used to treat partial-onset seizures. drugbank.com These findings indicate that the N-phenylpyrrolidin-2-one core structure is a viable template for developing agents with CNS-modulating activities, including sedative effects.
The anticancer potential of compounds containing the pyrrolidine or related heterocyclic scaffolds has been evaluated in various cancer cell lines and subsequently in animal xenograft models. These models, where human tumor cells are implanted into immunocompromised mice, are a critical step in preclinical drug development. researchgate.net
Derivatives of pyrrolo[2,1-a]isoquinoline, which contain a fused pyrrole ring, have shown potent cytotoxic activity against a wide range of cancer cell lines, including prostate cancer and leukemia cells. nih.gov Spirooxindole analogues, which feature a spiro-fused pyrrolidine ring, have also been tested. One such analogue, compound 5g, exhibited potent antiproliferative effects against liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer cell lines. mdpi.com Subsequent in vivo testing of a related compound in a mouse HCT116 xenograft model demonstrated its antitumor activity. researchgate.net Furthermore, a parthenolide (B1678480) derivative, 29e, significantly suppressed tumor growth in an HT29 colorectal cancer xenograft model without apparent toxicity. nih.gov These studies highlight the promise of pyrrolidine-containing scaffolds as a basis for the development of novel anticancer agents.
| Compound / Type | Activity | Cell Line / Model | Reference |
|---|---|---|---|
| Parthenolide Derivative (29e) | Significant tumor growth suppression | HT29 (Colorectal) Xenograft Model | nih.gov |
| Spirooxindole Analogue (5g) | Potent antiproliferative activity (more potent than cisplatin (B142131) in HepG2 and MCF-7) | HepG2 (Liver), MCF-7 (Breast), HCT-116 (Colon) cell lines | mdpi.com |
| Lamellarin D (1) | Potent cytotoxic activity (nanomolar range) | Prostate cancer cells (DU-145, LNCaP), Leukemia cells (K562) | nih.gov |
| MetAP2 Inhibitor (Compound 1) | Antitumor activity | HCT116 (Colon) Xenograft Model | researchgate.net |
Investigation of Molecular Mechanisms of Action
Understanding the molecular targets and pathways through which these compounds exert their effects is fundamental to their development. For the analogues of this compound, a variety of mechanisms have been proposed based on their observed pharmacological activities.
Anti-inflammatory Response: The anti-inflammatory activity of related compounds is largely attributed to the inhibition of the arachidonic acid pathway. youtube.com Specifically, they act as inhibitors of cyclooxygenase (COX) enzymes, both COX-1 and COX-2. nih.govyoutube.com By blocking these enzymes, they prevent the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. youtube.com Some compounds show preferential inhibition of COX-2, which is the inducible isoform at sites of inflammation. youtube.com
Central Nervous System Activity: The sedative effects of 1-Phenyl-2-pyrrolidinone are linked to its role as a GABA analogue. medchemexpress.com For other CNS-active pyrrolidine derivatives, the mechanisms can involve the modulation of monoamine transporters, which regulate the synaptic levels of dopamine (B1211576), norepinephrine (B1679862), and serotonin. nih.govnih.gov Another identified target for anticonvulsant pyrrolidines is the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). drugbank.com
Anticancer Potential: The anticancer activities of related heterocyclic compounds are mediated by several mechanisms. Lamellarin derivatives have been shown to act as inhibitors of Topoisomerase I, an enzyme critical for DNA replication, leading to apoptosis. nih.gov Other compounds, such as parthenolide derivatives, function as activators of pyruvate (B1213749) kinase M2 (PKM2), a key enzyme in cancer cell metabolism, leading to the inhibition of tumor growth. nih.gov Inhibition of angiogenesis via targets like methionine aminopeptidase (B13392206) 2 (MetAP2) is another pathway pursued for related structures. researchgate.net
Identification of Specific Biological Targets
The pyrrolidin-2-one nucleus is a versatile scaffold that has been incorporated into a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including nootropic, anticonvulsant, and anticancer effects. nih.gov The biological targets for these derivatives are diverse and are largely influenced by the nature and position of substituents on both the pyrrolidine and the phenyl rings.
For analogues of N-phenylpyrrolidin-2-one, research has identified several potential biological targets. For instance, certain N-phenylpyrrolidin-2-one derivatives have been investigated as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), an enzyme relevant in the development of herbicides. rdd.edu.iq In the context of human therapeutic targets, the pyrrolidine ring is a key component in many compounds designed to interact with central nervous system (CNS) targets. For example, the racetam class of drugs, which feature a pyrrolidin-2-one core, are known for their cognitive-enhancing effects, although their precise mechanisms of action are still being fully elucidated.
More closely related to potential neurological applications, a family of pyrovalerone analogues, which share the N-phenylpyrrolidine core, have been extensively studied for their interaction with monoamine transporters. nih.gov These transporters, which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT), are critical for regulating neurotransmitter levels in the synapse and are well-established targets for drugs treating a variety of psychiatric and neurological disorders. nih.gov The potent activity of these analogues at DAT and NET suggests that these transporters are likely biological targets for N-phenylpyrrolidin-2-one derivatives as well.
Characterization of Ligand-Target Binding Interactions (e.g., Active Site Analysis, Allosteric Modulation)
The binding interactions of N-arylpyrrolidin-2-one analogues with their biological targets are dictated by the specific molecular features of both the ligand and the target protein. For compounds targeting monoamine transporters, the interaction is complex and involves multiple binding sites within the transporter protein.
Monoamine transporters possess a primary binding site (S1) and an allosteric binding site (S2). nih.gov The S1 site is located deep within the protein and is where the endogenous neurotransmitter binds. Competitive inhibitors, which include many therapeutic agents, also bind at or near this site. The binding of ligands to the S1 site is influenced by various non-covalent interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.gov For N-phenylpyrrolidin-2-one analogues, the phenyl ring is expected to engage in hydrophobic interactions within a lipophilic pocket of the binding site, while the polar lactam group could participate in hydrogen bonding.
The substitution pattern on the phenyl ring plays a crucial role in modulating the binding affinity and selectivity of these compounds for different monoamine transporters. Structure-activity relationship (SAR) studies of pyrovalerone analogues have shown that the nature and position of substituents on the phenyl ring can dramatically alter potency. For example, the presence of electron-withdrawing groups, such as the dichloro substitution in a 1-(3,4-dichlorophenyl) analogue, was found to be among the most potent inhibitors of DAT and NET. nih.gov This suggests that the electronic properties and steric bulk of the substituents on the phenyl ring are key determinants of binding affinity.
While detailed allosteric modulation mechanisms for N-phenylpyrrolidin-2-one analogues are not well-documented, the existence of an allosteric site on monoamine transporters opens the possibility for such interactions. nih.gov Allosteric modulators can fine-tune the activity of the transporter without directly competing with the endogenous substrate, offering a potentially more subtle and controlled pharmacological effect.
Studies on Neurotransmitter Transporter Function
A significant body of research on analogues of N-phenylpyrrolidin-2-one has focused on their effects on monoamine transporter function. These studies are critical for understanding the potential psychoactive and therapeutic effects of this class of compounds. The primary method for evaluating these effects is through in vitro binding and uptake inhibition assays using preparations of cells or brain tissue that express the transporters of interest.
Research on a series of pyrovalerone analogues has provided valuable insights into how N-phenylpyrrolidine derivatives can modulate monoamine transporter activity. nih.gov These studies have demonstrated that this class of compounds can be potent inhibitors of both DAT and NET, with generally weaker activity at SERT. nih.gov This selective profile for DAT and NET is a characteristic shared by several stimulant and antidepressant medications.
The inhibitory activity is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower value indicates greater potency. The data from these studies reveal a clear structure-activity relationship, where substitutions on the phenyl ring significantly influence the inhibitory potency at each transporter.
Table 1: Monoamine Transporter Inhibition Data for Selected N-Phenylpyrrolidine Analogues
| Compound | Substitution on Phenyl Ring | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |
|---|---|---|---|---|
| Analogue A | 4-Methyl | 5.4 | 33 | 3,400 |
| Analogue B | 3,4-Dichloro | 0.8 | 1.8 | 180 |
| Analogue C | 4-Chloro | 3.2 | 25 | 1,200 |
Data is derived from studies on pyrovalerone analogues, which share the N-phenylpyrrolidine core with this compound but have a different side chain. The data is presented to illustrate the potential effects of phenyl ring substitutions on monoamine transporter activity. nih.gov
The data in Table 1 illustrates that halogen substitutions on the phenyl ring, such as chloro and bromo, result in potent inhibition of DAT and NET. The 3,4-dichloro analogue, in particular, demonstrates very high potency at both DAT and NET, with significantly lower affinity for SERT. This profile is indicative of a compound that would likely exhibit stimulant-like properties due to the potent inhibition of dopamine and norepinephrine reuptake. The similarity in potency between the 4-chloro and 4-bromo substituted analogues at DAT and NET suggests that the size and electronegativity of the halogen at this position have a comparable influence on binding.
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Impact of Substituent Variation on Biological Potency and Selectivity
The nature and position of substituents on both the phenyl and pyrrolidinone rings can dramatically alter the compound's interaction with biological targets, thereby affecting its potency and selectivity.
The phenyl ring of 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one is substituted with a bromine atom at the 4-position and a chlorine atom at the 3-position. The presence and positioning of these halogen atoms are critical for the molecule's electronic properties and its ability to form halogen bonds, which can influence binding to biological targets. nih.gov
In a series of phenylpyrazole derivatives studied for anti-HIV activity, the presence of a 3',4'-dichloro substitution on a biphenyl (B1667301) group led to a significant increase in potency, highlighting the positive impact of specific halogenation patterns. acs.org While not a direct analogue, this finding suggests that the 3-chloro-4-bromo substitution pattern on the phenyl ring of the title compound could be a key determinant of its biological activity.
The following table illustrates how variations in phenyl ring substituents can affect biological activity in a series of related compounds.
| Compound | Phenyl Ring Substituents | Biological Activity (IC50 in µM) |
| Analog 1 | 4-Bromo | 15.2 |
| Analog 2 | 3-Chloro | 10.8 |
| Analog 3 | 4-Bromo, 3-Chloro | 5.1 |
| Analog 4 | 4-Methyl | 25.6 |
| Analog 5 | Unsubstituted | 32.4 |
This table is a representative example based on general SAR principles for phenyl-substituted heterocyclic compounds and does not represent actual data for this compound due to the lack of specific published studies.
The pyrrolidinone ring is a versatile scaffold that can be substituted at various positions to modulate biological activity. nih.gov The nitrogen atom of the pyrrolidinone ring is a common site for substitution, and the nature of the substituent can significantly influence the compound's properties. nih.gov
In a study of pyrrolidine (B122466) derivatives as inhibitors of aminoglycoside 6'-N-acetyltransferase type Ib, modifications at different positions of the pyrrolidine scaffold had varied effects on inhibitory properties. nih.gov This underscores the importance of the substitution pattern on the pyrrolidinone ring for achieving desired biological activity.
Furthermore, the introduction of substituents on the carbon atoms of the pyrrolidinone ring can create chiral centers, leading to stereoisomers with potentially different pharmacological profiles. nih.gov
The table below provides a hypothetical illustration of how substitutions on the pyrrolidinone ring might influence biological activity.
| Compound | Pyrrolidinone Ring Substitution | Biological Activity (IC50 in µM) |
| Analog A | Unsubstituted | 8.9 |
| Analog B | 3-Methyl | 12.5 |
| Analog C | 4-Hydroxy | 6.2 |
| Analog D | 5-Oxo | 4.7 |
This table is a representative example based on general SAR principles for pyrrolidinone derivatives and does not represent actual data for this compound due to the lack of specific published studies.
Conformational Analysis and its Correlation with Bioactivity
The three-dimensional shape of a molecule, or its conformation, is crucial for its interaction with biological targets. The pyrrolidinone ring is not planar and can adopt various puckered conformations, often described as envelope (E) or twisted (T) forms. beilstein-journals.org The specific conformation adopted can be influenced by the substituents on the ring. nih.gov
The conformational flexibility of the pyrrolidinone ring allows it to adapt to the binding site of a target protein. However, in some cases, a more rigid or pre-organized conformation may be desirable for optimal binding and, consequently, higher bioactivity. Computational and NMR studies are often employed to determine the preferred conformations of pyrrolidinone derivatives and to correlate these with their biological effects. beilstein-journals.org
For instance, the puckering of the pyrrolidine ring can be controlled by the stereoelectronic effects of its substituents. nih.gov This control over conformation is a key strategy in the design of potent and selective drug candidates.
Stereochemical Requirements for Optimal Pharmacological Activity
The presence of chiral centers in a molecule leads to the existence of enantiomers, which are non-superimposable mirror images. In a chiral biological environment, enantiomers can exhibit significantly different pharmacological activities. ncert.nic.in
For this compound, substitution on the pyrrolidinone ring could introduce chirality. The absolute configuration of these chiral centers can be a critical determinant of the compound's potency and selectivity. It is common for one enantiomer to be significantly more active than the other, as it will have the correct three-dimensional arrangement to bind effectively to its biological target. ncert.nic.in
The stereoselective synthesis of pyrrolidine derivatives is therefore a critical aspect of drug discovery, ensuring that the desired enantiomer is produced in high purity. mdpi.com
Computational Chemistry and Molecular Modeling in Pyrrolidinone Research
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this involves docking a ligand, such as a pyrrolidinone derivative, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity, which is often quantified as a scoring function that estimates the binding free energy.
While specific docking studies on 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one are not extensively published, research on analogous structures provides a framework for understanding its potential interactions. For instance, studies on pyrrolidinone derivatives as inhibitors of enzymes like lipoxygenase (LOX) or neuraminidase have demonstrated the utility of this approach. nih.govnih.gov In a hypothetical docking simulation of this compound, the pyrrolidinone ring could act as a central scaffold. The carbonyl oxygen is a potential hydrogen bond acceptor, while the substituted phenyl ring can engage in various interactions, including hydrophobic, π-π stacking, and halogen bonding. acs.org
Docking studies on related pyrrolidinone and pyrimidine (B1678525) derivatives have successfully identified key amino acid residues crucial for binding. nih.govmdpi.comnih.gov For example, in the active site of influenza neuraminidase, residues like Trp178, Arg371, and Tyr406 were identified as key for interactions with pyrrolidine (B122466) derivatives, with hydrogen bonds and electrostatic forces being dominant factors. nih.gov Similarly, docking of novel 1,3,4-oxadiazole (B1194373) derivatives into cyclooxygenase (COX) enzymes revealed that specific substitutions dictate binding orientation and selectivity. nih.gov
A typical molecular docking study output for a series of inhibitors against a target enzyme would include binding scores and key interactions, as conceptualized in the table below.
Table 1: Conceptual Molecular Docking Results for Pyrrolidinone Analogs against a Hypothetical Kinase Target
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| Analog A (Chlorophenyl) | -8.5 | MET793, LEU718 | GLU762 | VAL726, ALA743 |
| Analog B (Bromophenyl) | -8.9 | MET793, LYS745 | ASP810 | LEU844, VAL726 |
| This compound (Hypothetical) | -9.2 | MET793, CYS797 | GLU762, ASP810 | LEU718, VAL726, ALA743 |
| Reference Inhibitor | -9.5 | MET793, LEU844 | GLU762 | ALA743, LEU718 |
This table is for illustrative purposes and does not represent actual experimental data for the specific compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. youtube.com A QSAR model is a mathematical equation that relates molecular descriptors—numerical values representing the physicochemical properties of a molecule—to its activity. mdpi.com
For a series of pyrrolidinone derivatives, QSAR studies can elucidate which structural features are critical for their therapeutic effect. nih.gov A 2D-QSAR analysis was conducted on N-phenylpyrrolidin-2-ones and N-phenyl-1H-pyrrol-2-ones as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO), demonstrating a clear relationship between structure and inhibitory activity. imist.ma In another study on pyrrolidin-2-one antiarrhythmic agents, QSAR models explained up to 91% of the activity variance, highlighting the importance of specific topological and geometric descriptors. nih.gov
In developing a QSAR model for a series including this compound, relevant descriptors would include:
Electronic Descriptors: Dipole moment, partial atomic charges, and parameters related to the energy of frontier molecular orbitals (HOMO and LUMO), reflecting the influence of the electron-withdrawing chloro and bromo substituents.
Steric Descriptors: Molecular volume, surface area, and specific steric parameters (e.g., Verloop parameters) that describe the size and shape of the substituents.
Hydrophobic Descriptors: The logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.
Topological Descriptors: Indices that describe molecular branching and connectivity.
A resulting QSAR equation might take a general form like: pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole) + β₃(Surface Area) + ...
The statistical quality of QSAR models is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive R² for an external test set. nih.govnih.gov High values for these parameters indicate a robust and predictive model.
Table 2: Example Parameters from a QSAR Study on Pyridinone HIV-1 Reverse Transcriptase Inhibitors
| Parameter | Value | Description |
| R² | > 0.6 | Coefficient of determination for the test set |
| q² | 0.5 - 0.8 | Leave-one-out cross-validated R² for the training set |
| Validation | Y-randomization, multiple training/test set divisions | Methods used to establish model robustness |
| Data derived from a study on pyridinone derivatives. nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into conformational flexibility, binding stability, and the influence of solvent. tandfonline.com
For this compound, MD simulations can be used to study the conformational landscape of the pyrrolidinone ring. The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "envelope" or "twist" forms. nih.gov The specific substituents on the ring can influence the energetic preference for a particular pucker. nih.govnih.gov Theoretical studies on N-substituted pyrrolidines have used Density Functional Theory (DFT) calculations to analyze the minimum-energy conformers and their relative populations, which can be validated against experimental NMR data. researchgate.net
When applied to a ligand-receptor complex, MD simulations can assess the stability of the binding pose predicted by docking. tandfonline.com The simulation can reveal if the key interactions are maintained over time, if water molecules play a role in mediating the binding, and if the ligand induces conformational changes in the protein. By calculating the binding free energy over the course of the simulation (e.g., using MM/PBSA or MM/GBSA methods), a more accurate estimation of binding affinity can be achieved compared to docking scores alone. tandfonline.com
Table 3: Key Applications of MD Simulations in Pyrrolidinone Research
| Application | Information Gained | Relevance to this compound |
| Conformational Analysis | Preferred puckering of the pyrrolidinone ring, rotational barriers of the phenyl group. researchgate.netresearchgate.net | Understanding the molecule's intrinsic flexibility and pre-organization for binding. |
| Binding Stability | Root Mean Square Deviation (RMSD) of the ligand and protein backbone over time. | Validating if the docked pose is stable within the receptor's binding pocket. |
| Interaction Analysis | Persistence of hydrogen bonds and hydrophobic contacts. | Identifying the most critical and stable interactions driving the binding event. |
| Free Energy Calculation | Estimation of binding affinity (e.g., ΔG_bind). | Providing a more rigorous prediction of potency to guide lead optimization. |
Ligand-Based and Structure-Based Drug Design Strategies
Computational modeling directly fuels drug design strategies, which are broadly categorized as either ligand-based or structure-based.
Structure-Based Drug Design (SBDD) is employed when the three-dimensional structure of the biological target is known, typically from X-ray crystallography or NMR spectroscopy. Molecular docking, as described earlier, is a cornerstone of SBDD. nih.govacs.orgnih.gov Starting with a hit compound like this compound, SBDD would involve:
Docking the compound into the target's binding site to establish a binding hypothesis.
Analyzing the complex to identify opportunities for improved interactions. For example, if an empty hydrophobic pocket is adjacent to the bromo-chlorophenyl group, new analogs could be designed with additional lipophilic substituents to fill that pocket.
Iteratively designing, synthesizing, and testing new compounds based on the structural insights. researchgate.net
Research on pyrrolidine-based inhibitors for targets like Factor Xa and TNF-α has successfully used SBDD to optimize initial hits into potent and orally bioavailable drug candidates. nih.govacs.orgnih.gov
Ligand-Based Drug Design (LBDD) is used when the structure of the target receptor is unknown. This approach relies on analyzing a set of molecules known to be active and inactive at the target. QSAR is a classic LBDD method. Another powerful technique is pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity.
For this compound and its analogs, a pharmacophore model could be generated. This model would define the spatial relationships between the pyrrolidinone core, the aromatic ring, and the halogen substituents that are crucial for activity. This pharmacophore could then be used as a 3D query to screen large virtual compound libraries to identify novel, structurally diverse molecules that match the pharmacophore and are therefore likely to be active.
Future Perspectives and Therapeutic Applications of 1 4 Bromo 3 Chlorophenyl Pyrrolidin 2 One Analogues
Rational Design of Next-Generation Pyrrolidinone-Based Therapeutics
The rational design of new therapeutic agents based on the 1-(4-bromo-3-chlorophenyl)pyrrolidin-2-one scaffold is guided by established principles of medicinal chemistry, including structure-activity relationship (SAR) studies and computational modeling. frontiersin.org The pyrrolidinone ring itself offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. acs.orgresearchgate.net
Key Strategies for Rational Design:
Structure-Based Drug Design (SBDD): Utilizing X-ray crystallography data of known pyrrolidinone-based drugs bound to their targets can inform the design of novel analogues. For instance, the crystal structure of a progesterone receptor partial agonist containing a pyrrolidinone ring has been used to design new, potent, and selective modulators. nih.gov This approach allows for the precise design of molecules that can fit into the binding pocket of a target protein with high affinity and specificity.
Pharmacophore Modeling: Identifying the essential structural features required for biological activity allows for the design of new molecules with improved properties. The pyrrolidinone scaffold often serves as a central component of a pharmacophore, with substituents on the phenyl ring and the pyrrolidinone ring itself contributing to target engagement.
Computational Chemistry: In silico methods, such as molecular docking and molecular dynamics simulations, can predict the binding affinity and mode of interaction of designed analogues with their biological targets. mdpi.com This can help prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources.
Table 1: Potential Modifications and Their Rationale
| Modification Site | Potential Modification | Rationale for Improved Therapeutic Profile |
| Phenyl Ring | Replacement of bromo and chloro groups with other halogens (e.g., fluoro) or bioisosteres (e.g., trifluoromethyl). | To modulate lipophilicity, metabolic stability, and electronic properties, potentially enhancing target affinity and pharmacokinetic profile. |
| Pyrrolidinone Ring | Introduction of substituents at the 3, 4, or 5-positions. | To explore new binding interactions with the target, improve selectivity, and alter solubility. |
| Linker | Modification of the direct N-phenyl bond. | To optimize the orientation of the phenyl ring relative to the pyrrolidinone core for enhanced target binding. |
Challenges and Opportunities in Preclinical and Clinical Translation
The translation of promising preclinical candidates into clinically effective drugs is a complex and challenging process. While the pyrrolidinone scaffold is present in approved drugs like Levetiracetam, each new analogue must undergo rigorous evaluation. nih.gov
Challenges:
Target Selectivity: Ensuring that a new analogue interacts specifically with the intended biological target is crucial to minimize off-target effects and potential toxicity.
Pharmacokinetics and Metabolism: Achieving an optimal balance of absorption, distribution, metabolism, and excretion (ADME) is a significant hurdle. Poor bioavailability or rapid metabolism can limit the therapeutic efficacy of a compound.
Predictive Validity of Preclinical Models: Animal models of human diseases may not always accurately predict the efficacy and safety of a drug in humans.
Opportunities:
Biomarker Development: Identifying and validating biomarkers can aid in patient selection and monitoring of treatment response, thereby increasing the chances of clinical trial success.
Advanced Drug Delivery Systems: Formulations that enhance the solubility, stability, and targeted delivery of pyrrolidinone-based drugs can improve their therapeutic index.
Personalized Medicine: Understanding the genetic basis of diseases can help in identifying patient populations that are most likely to respond to a specific therapeutic agent.
Table 2: Key Considerations in Preclinical and Clinical Development
| Development Phase | Key Considerations | Potential Solutions |
| Preclinical | In vitro and in vivo efficacy, safety pharmacology, ADME profiling, formulation development. | High-throughput screening, use of multiple animal models, early formulation studies. |
| Clinical Phase I | Safety and tolerability in healthy volunteers, dose-ranging studies. | Careful dose escalation, intensive safety monitoring. |
| Clinical Phase II | Efficacy in a small group of patients, further safety evaluation. | Well-defined patient population, clear efficacy endpoints. |
| Clinical Phase III | Large-scale efficacy and safety studies in diverse patient populations. | Robust clinical trial design, global collaboration. |
Potential for Development as Multi-Target Directed Ligands
The complexity of many chronic diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. acs.org This has led to the emergence of multi-target directed ligands (MTDLs) as a promising therapeutic strategy. acs.orgnih.gov MTDLs are single molecules designed to interact with multiple biological targets, potentially offering improved efficacy and a reduced likelihood of drug resistance compared to single-target agents. acs.org
The pyrrolidinone scaffold is well-suited for the development of MTDLs due to its chemical tractability and its ability to be incorporated into larger molecular frameworks. nih.gov By combining the pyrrolidinone core with other pharmacophores known to interact with different targets, it is possible to create hybrid molecules with a desired multi-target profile.
For example, a this compound analogue could be designed to inhibit both a specific kinase involved in cancer cell proliferation and a protein involved in angiogenesis. Such a dual-acting agent could provide a more comprehensive and effective treatment for cancer. The design of such molecules often involves linking two or more distinct pharmacophores through a suitable linker, with the pyrrolidinone moiety serving as a key structural element for one of the targets.
Table 3: Examples of Pyrrolidinone-Containing Multi-Target Scaffolds
| Target Combination | Disease Area | Design Strategy |
| Kinase and Microtubule Inhibition | Cancer | Integration of a pyrrolidinone-based kinase inhibitor with a known microtubule-destabilizing agent. |
| Cholinesterase and Monoamine Oxidase Inhibition | Alzheimer's Disease | Design of a hybrid molecule containing a pyrrolidinone scaffold and a pharmacophore for monoamine oxidase inhibition. |
| Anti-inflammatory and Analgesic Targets | Pain and Inflammation | Development of a single molecule that targets both cyclooxygenase enzymes and opioid receptors. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(4-Bromo-3-chlorophenyl)pyrrolidin-2-one, and how can intermediates be optimized?
- Methodology : A plausible route involves coupling a halogenated aryl precursor (e.g., 4-bromo-3-chlorophenyl derivatives) with a pyrrolidinone backbone. For example, describes analogous synthesis of 1-(4-bromophenyl)pyrrolidine via nucleophilic substitution or Suzuki-Miyaura coupling . Optimization may involve adjusting reaction conditions (e.g., solvent polarity, temperature) to improve yields. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical, as demonstrated in for structurally related compounds .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of techniques:
- HPLC-MS : To confirm molecular weight and detect impurities (e.g., unreacted bromochlorophenyl precursors).
- NMR Spectroscopy : H and C NMR can validate the pyrrolidinone ring conformation and aryl substitution patterns. and provide examples of NMR assignments for brominated and chlorinated analogs .
- Melting Point Analysis : Compare experimental values (e.g., ~105–106°C for 1-(4-bromophenyl)pyrrolidine in ) with literature to assess crystallinity .
Q. What safety protocols are critical when handling halogenated pyrrolidinones like this compound?
- Methodology : Follow guidelines for halogenated aromatics:
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact, as emphasized in and for brominated compounds .
- Store under inert atmosphere (argon) to prevent degradation.
Advanced Research Questions
Q. How can reaction mechanisms for the formation of this compound be elucidated?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in situ FTIR or H NMR to identify rate-determining steps. used time-resolved spectroscopy for Claisen-Schmidt condensation .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) can predict transition states and intermediate stability. provides examples of PubChem-based molecular modeling .
Q. What strategies resolve contradictions in crystallographic data for halogenated pyrrolidinones?
- Methodology :
- Single-Crystal X-ray Diffraction : Compare unit cell parameters (e.g., monoclinic P21/c symmetry in ) with experimental data .
- Rietveld Refinement : Adjust for disorder or thermal motion artifacts, as shown in for fluorinated pyrrolidinones .
Q. How can researchers optimize regioselectivity in halogenated aryl-pyrrolidinone coupling reactions?
- Methodology :
- Directed Metalation : Use directing groups (e.g., amides) to control bromine/chlorine substitution positions. highlights regioselective alkene functionalization in 3-(4-bromophenyl)-2-chloro-1-propene .
- Catalytic Screening : Test Pd, Cu, or Ni catalysts (e.g., Pd(PPh)) to favor cross-coupling over homo-coupling, as suggested in .
Q. What analytical approaches validate the compound’s stability under varying pH and temperature conditions?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
